molecular formula C20H15BrN4S B12029661 3-(5-(Benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 477329-80-9

3-(5-(Benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12029661
CAS No.: 477329-80-9
M. Wt: 423.3 g/mol
InChI Key: AGQVHGPXLGPHHG-UHFFFAOYSA-N
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Description

3-(5-(Benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a benzylthio group, a bromophenyl group, and a pyridine ring

Preparation Methods

The synthesis of 3-(5-(Benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced through a nucleophilic substitution reaction using benzylthiol and a suitable leaving group.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.

    Coupling with Pyridine: The final step involves coupling the triazole derivative with pyridine through a cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial production methods for this compound may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-(5-(Benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki, Heck, or Sonogashira coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal Chemistry: Triazole derivatives, including this compound, have shown promising activity as antimicrobial, antifungal, and anticancer agents. They are being investigated for their potential use in drug development.

    Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound can be used as a tool in biological research to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, making it valuable in organic synthesis and chemical research.

Mechanism of Action

The mechanism of action of 3-(5-(Benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

3-(5-(Benzylthio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine can be compared with other triazole derivatives, such as:

    1,2,4-Triazole: A simple triazole compound with a wide range of biological activities.

    Fluconazole: A triazole antifungal agent used in the treatment of fungal infections.

    Voriconazole: Another triazole antifungal agent with a broader spectrum of activity compared to fluconazole.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological and chemical properties compared to other triazole derivatives.

Properties

CAS No.

477329-80-9

Molecular Formula

C20H15BrN4S

Molecular Weight

423.3 g/mol

IUPAC Name

3-[5-benzylsulfanyl-4-(4-bromophenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H15BrN4S/c21-17-8-10-18(11-9-17)25-19(16-7-4-12-22-13-16)23-24-20(25)26-14-15-5-2-1-3-6-15/h1-13H,14H2

InChI Key

AGQVHGPXLGPHHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4

Origin of Product

United States

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